molecular formula C6H14Cl3N B14489003 Bis(2-chloroethyl)dimethylammonium chloride CAS No. 63977-49-1

Bis(2-chloroethyl)dimethylammonium chloride

Cat. No.: B14489003
CAS No.: 63977-49-1
M. Wt: 206.5 g/mol
InChI Key: MGFVNWXRFBPCJJ-UHFFFAOYSA-M
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Description

Bis(2-chloroethyl)dimethylammonium chloride: is a chemical compound with the molecular formula C6H14Cl2N N-(2-Chloroethyl)-N,N-dimethylammonium chloride . This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds as follows:

(CH3)2NH+ClCH2CH2OH+HCl(CH3)2NCH2CH2ClHCl+H2O(CH_3)_2NH + ClCH_2CH_2OH + HCl \rightarrow (CH_3)_2NCH_2CH_2Cl \cdot HCl + H_2O (CH3​)2​NH+ClCH2​CH2​OH+HCl→(CH3​)2​NCH2​CH2​Cl⋅HCl+H2​O

The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Bis(2-chloroethyl)dimethylammonium chloride exerts its effects primarily through the alkylation of DNA. The compound forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine base. This results in the formation of interstrand cross-links (ICLs), which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • Bis(2-chloroethyl)ammonium chloride
  • Bis(2-chloroethyl)sulfide

Comparison: Bis(2-chloroethyl)dimethylammonium chloride is unique due to its dimethylammonium group, which imparts different chemical properties compared to other similar compoundsThis difference in structure leads to variations in reactivity and toxicity .

Properties

CAS No.

63977-49-1

Molecular Formula

C6H14Cl3N

Molecular Weight

206.5 g/mol

IUPAC Name

bis(2-chloroethyl)-dimethylazanium;chloride

InChI

InChI=1S/C6H14Cl2N.ClH/c1-9(2,5-3-7)6-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

MGFVNWXRFBPCJJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCl)CCCl.[Cl-]

Origin of Product

United States

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